molecular formula C5H4Cl2N2O B169390 4,6-Dichloro-3-methoxypyridazine CAS No. 112342-58-2

4,6-Dichloro-3-methoxypyridazine

Cat. No.: B169390
CAS No.: 112342-58-2
M. Wt: 179 g/mol
InChI Key: VCRLNNOVRAZWFL-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methoxypyridazine is a heterocyclic compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method involves the reaction of 3,4,6-trichloropyridazine with sodium methoxide (NaOMe) under controlled conditions . The reaction proceeds through the substitution of one chlorine atom by a methoxy group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methoxypyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methoxypyridazine is unique due to the presence of both chlorine and methoxy groups on the pyridazine ring, which imparts distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

4,6-dichloro-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRLNNOVRAZWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548144
Record name 4,6-Dichloro-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112342-58-2
Record name 4,6-Dichloro-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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